![molecular formula C8H9BrS B3299363 4-Bromo-2,6-dimethylbenzenethiol CAS No. 89981-04-4](/img/structure/B3299363.png)
4-Bromo-2,6-dimethylbenzenethiol
Overview
Description
“4-Bromo-2,6-dimethylbenzonitrile” is a compound with a molecular weight of 210.07 . It’s stored in a dark place at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,6-dimethylbenzonitrile” is represented by the InChI code: 1S/C9H8BrN/c1-6-3-8 (10)4-7 (2)9 (6)5-11/h3-4H,1-2H3 .Scientific Research Applications
Synthesis and Characterization
4-Bromo-2,6-dimethylbenzenethiol has significant applications in chemical synthesis. For example, its derivatives, such as dimethyl-4-bromoiodobenzenes, are used as aromatic organic intermediates in various fields. These intermediates are essential in producing a range of chemical compounds through processes like diazotization and Sandmeyer reaction (Li Yu, 2008).
Chemical Properties and Reactions
Understanding the thermochemistry of compounds like this compound is crucial for various applications. The experimental study of vapor pressures and vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, which include compounds like 1-bromo-2,6-dimethylbenzene, helps in estimating the thermodynamic properties of these substances (S. Verevkin et al., 2015).
Application in Medicinal Chemistry
The synthesis of phenothiazines via Smiles rearrangement using compounds like 2-amino-5-bromo/3,4-dimethylbenzenethiols demonstrates the potential of this compound in medicinal chemistry. Phenothiazines are known for their wide spectrum of pharmacological activities, including uses as neuroleptics and sedatives (P. Sharma et al., 2002).
Antioxidant and Anticancer Activities
Research on methylated and acetylated derivatives of natural bromophenols, which include compounds related to this compound, indicates significant antioxidant and anticancer potential. These studies are crucial for developing new therapeutic agents (Hui Dong et al., 2022).
properties
IUPAC Name |
4-bromo-2,6-dimethylbenzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHKLAUEJMNLOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302957 | |
Record name | 4-Bromo-2,6-dimethylbenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89981-04-4 | |
Record name | 4-Bromo-2,6-dimethylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89981-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-dimethylbenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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